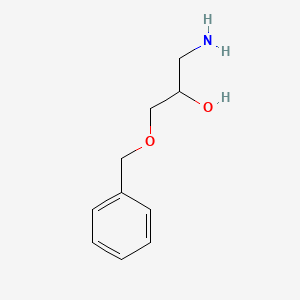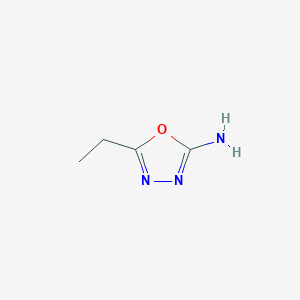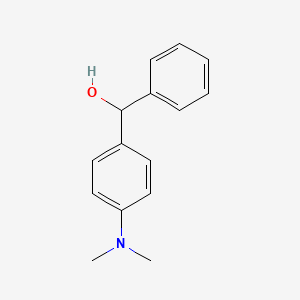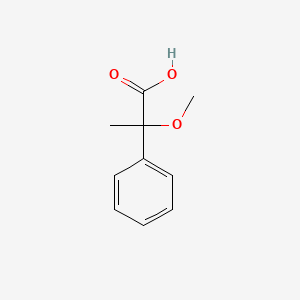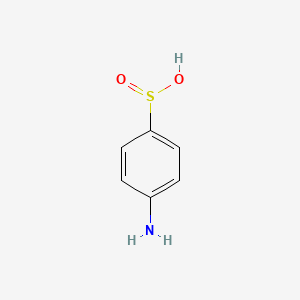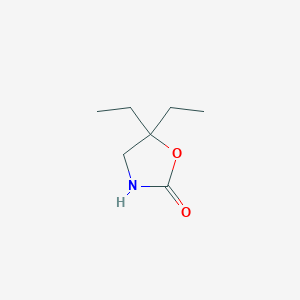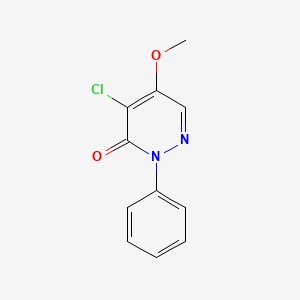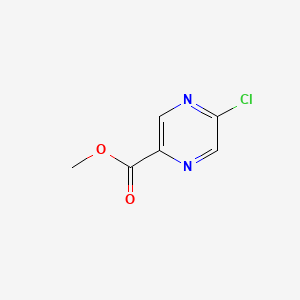
Methyl 2-chloropyrimidine-5-carboxylate
概要
説明
“Methyl 2-chloropyrimidine-5-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O2 . It is a solid substance at room temperature . This compound could be useful in the preparation of ACSS2 inhibitors, which have anti-inflammatory and anti-depressant activity .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloropyrimidine-5-carboxylate” is represented by the InChI code1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 . The compound has a molecular weight of 172.57 g/mol . Physical And Chemical Properties Analysis
“Methyl 2-chloropyrimidine-5-carboxylate” is a solid substance at room temperature . It has a boiling point of 242.8°C at 760 mmHg and a melting point of 76°C . The compound has a molecular weight of 172.57 g/mol .科学的研究の応用
Synthesis and Chemical Reactions
Methyl 2-chloropyrimidine-5-carboxylate has been utilized in various chemical syntheses and reactions. For instance, it has been involved in the synthesis of Biginelli-compounds, which are derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. These compounds have been used to create pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. The methylation and acylation of these compounds have been studied extensively (Kappe & Roschger, 1989).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of methyl 2-chloropyrimidine-5-carboxylate have been synthesized as potential inhibitors of transcription factors NF-kappaB and AP-1. These compounds have been examined for their cell-based activity and gastrointestinal permeability, indicating their potential in drug development (Palanki et al., 2000).
Antimicrobial Applications
Another significant application is in the development of antimicrobial agents. A series of dihydropyrimidine-5-carboxylic acids, derived from methyl 2-chloropyrimidine-5-carboxylate, have shown significant antibacterial and antifungal activities. This highlights its potential use in creating new antimicrobial drugs (Shastri & Post, 2019).
Biological Activity and Drug Design
Methyl 2-chloropyrimidine-5-carboxylate derivatives have also been synthesized and evaluated for their biological activities, such as inhibition of lung cancer cell lines. This shows their potential in the design of new drugs for treating various diseases (Hu et al., 2010).
Epigenetic Research
In epigenetic research, compounds related to methyl 2-chloropyrimidine-5-carboxylate have been studied for their role in DNA modifications, such as the formation of 5-hydroxymethyl, 5-formyl, and 5-carboxyl derivatives of cytosine. This research provides insights into active DNA demethylation mechanisms, which are important for understanding gene expression regulation and cellular development processes (Shi et al., 2017).
ConclusionMethyl 2-chloropyrimidine-5-carboxylate and its derivatives play a crucial role in various scientific research areas, including chemical synthesis, medicinal chemistry, antimicrobial applications, drug design, and epigenetics. These studies highlight the compound's versatility and potential in contributing to advancements in science and medicine
Scientific Research Applications of Methyl 2-chloropyrimidine-5-carboxylate
Chemical Synthesis
Methyl 2-chloropyrimidine-5-carboxylate is utilized in the synthesis of various chemical compounds. Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, which involved methylation and acylation processes. These compounds have applications in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting their importance in chemical synthesis (Kappe & Roschger, 1989).
Pharmaceutical Research
In pharmaceutical research, derivatives of Methyl 2-chloropyrimidine-5-carboxylate have been investigated for their potential in inhibiting transcription factors like NF-kappaB and AP-1. Palanki et al. (2000) conducted structure-activity relationship studies on these compounds, focusing on their potential oral bioavailability and their effect on gastrointestinal permeability. These findings are crucial for the development of new therapeutic agents (Palanki et al., 2000).
Antimicrobial Applications
Shastri and Post (2019) highlighted the role of Methyl 2-chloropyrimidine-5-carboxylate derivatives in antimicrobial research. They synthesized a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, which exhibited significant antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Shastri & Post, 2019).
Cancer Research
Hu et al. (2010) studied the synthesis and biological evaluation of 2,4-diamino-furo[2,3-d]pyrimidine derivatives, showing cytotoxicity against lung cancer cell lines. These compounds, derived from Methyl 2-chloropyrimidine-5-carboxylate, have potential applications in cancer treatment, providing a new avenue for antitumor agent development (Hu et al., 2010).
Epigenetic Research
In the field of epigenetics, Methyl 2-chloropyrimidine-5-carboxylate derivatives have been used to study DNA modifications. Liu et al. (2013) used these compounds in their research on Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA, contributing to our understanding of active DNA demethylation processes (Liu et al., 2013).
Safety And Hazards
“Methyl 2-chloropyrimidine-5-carboxylate” is classified as a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
methyl 2-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOKXLBQCKCWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504873 | |
| Record name | Methyl 2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloropyrimidine-5-carboxylate | |
CAS RN |
287714-35-6 | |
| Record name | Methyl 2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloropyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

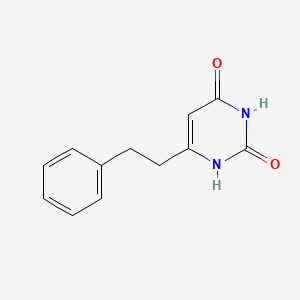
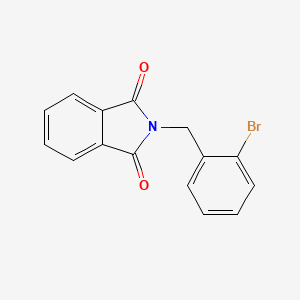
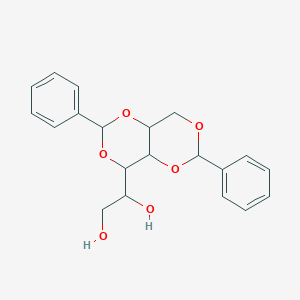
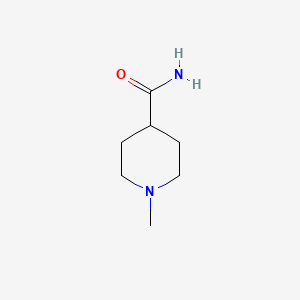

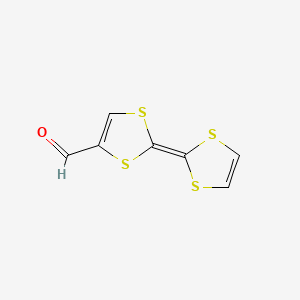
![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)
